1,3-Propanediol, 2-hydroxymethyl-2-phenoxymethyl-
Description
1,3-Propanediol, 2-hydroxymethyl-2-phenoxymethyl- is a derivative of 1,3-propanediol (PDO), a bifunctional organic compound with the formula C₃H₈O₂. The target compound features two substituents on the central carbon (C2) of the propanediol backbone: a hydroxymethyl (-CH₂OH) group and a phenoxymethyl (-OCH₂C₆H₅) group. This structural modification introduces both hydrophilic (hydroxyl) and hydrophobic (aromatic) properties, making it distinct from simpler PDO derivatives.
Key characteristics:
- Molecular formula: Likely C₁₁H₁₆O₄ (propanediol backbone + hydroxymethyl [C₁H₃O] + phenoxymethyl [C₇H₇O]).
- Molecular weight: Estimated ~220 g/mol (based on similar derivatives in and ).
- Applications: Potential uses in specialty polymers, adhesives, or pharmaceuticals due to its mixed hydrophilicity and aromatic functionality.
Properties
CAS No. |
64049-35-0 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-(phenoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H16O4/c12-6-11(7-13,8-14)9-15-10-4-2-1-3-5-10/h1-5,12-14H,6-9H2 |
InChI Key |
PSIRMGCYQXQWBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CO)(CO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,3-propanediol, 2-hydroxymethyl-2-phenoxymethyl- with structurally related 1,3-propanediol derivatives, highlighting differences in substituents, properties, and applications:
Key Differences and Implications :
Hydrophobicity vs. Hydrophilicity: The phenoxymethyl group introduces aromaticity and hydrophobicity, contrasting with the hydrophilic nature of unmodified PDO or methyl/ethyl-substituted derivatives. This could reduce solubility in polar solvents but enhance compatibility with aromatic matrices in polymers . Example: Trimethylolethane (C₅H₁₂O₃) is highly water-soluble due to its hydroxyl groups, while the target compound’s phenoxymethyl group likely decreases solubility .
Thermal and Chemical Stability: Aromatic substituents (e.g., phenoxymethyl) may improve thermal stability compared to aliphatic derivatives, making the compound suitable for high-temperature applications .
Reactivity in Polymerization: Derivatives with hydroxyl groups (e.g., trimethylolethane) readily participate in polycondensation reactions for polyesters or polyurethanes. The target compound’s phenoxymethyl group could sterically hinder reactivity but introduce crosslinking sites for specialized resins .
Adsorption Behavior :
- Boronic acid-modified resins (e.g., PS-3NB in ) preferentially adsorb hydrophilic PDO derivatives. The target compound’s hydrophobicity may reduce adsorption on such resins, necessitating tailored adsorbents for separation processes .
Market and Industrial Relevance
- 1,3-Propanediol : Global demand driven by bio-based polymer production (e.g., DuPont’s Sorona®), with a market forecasted to grow at 8% CAGR from 2023–2030 .
- Specialty Derivatives : Compounds like the target molecule could address niche markets in pharmaceuticals or high-performance coatings, though scalability depends on synthesis efficiency .
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